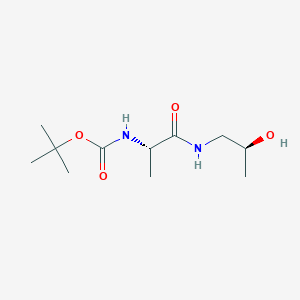
Boc-L-alanine (2S)-2-hydroxylpropylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-L-alanine (2S)-2-hydroxylpropylamide is a derivative of L-alanine, an amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-alanine (2S)-2-hydroxylpropylamide typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Boc-L-alanine (2S)-2-hydroxylpropylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-L-alanine.
Reduction: Reduced forms of Boc-L-alanine.
Substitution: Deprotected L-alanine or other substituted derivatives.
Aplicaciones Científicas De Investigación
Boc-L-alanine (2S)-2-hydroxylpropylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing protection for the amino group during chemical reactions.
Structure-Activity Relationship Studies: It is used in the preparation of alanine scan libraries to identify critical residues in peptides.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Boc-L-alanine (2S)-2-hydroxylpropylamide involves the protection of the amino group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparación Con Compuestos Similares
N-Boc-L-alanine: Another Boc-protected derivative of L-alanine, used for similar purposes in peptide synthesis.
Fmoc-L-alanine: A fluorenylmethyloxycarbonyl-protected derivative of L-alanine, used as an alternative protecting group in peptide synthesis.
Cbz-L-alanine: A carbobenzoxy-protected derivative of L-alanine, used in peptide synthesis but requires different deprotection conditions.
Uniqueness: Boc-L-alanine (2S)-2-hydroxylpropylamide is unique due to its specific protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .
Propiedades
Fórmula molecular |
C11H22N2O4 |
|---|---|
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-7(14)6-12-9(15)8(2)13-10(16)17-11(3,4)5/h7-8,14H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-,8-/m0/s1 |
Clave InChI |
QBYGMGDPOWAXSC-YUMQZZPRSA-N |
SMILES isomérico |
C[C@@H](CNC(=O)[C@H](C)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(CNC(=O)C(C)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


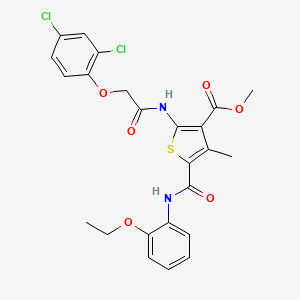

![2-[2,3-di(hexanoyloxy)propoxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12061827.png)
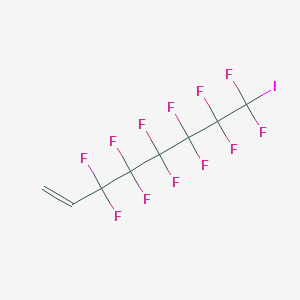
![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)
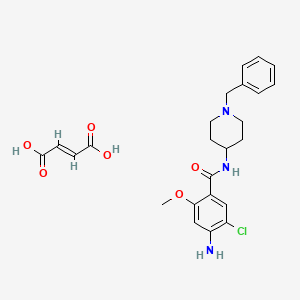
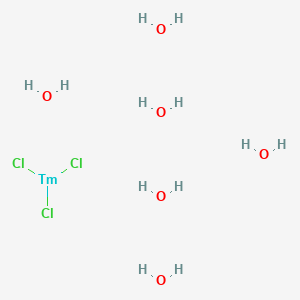
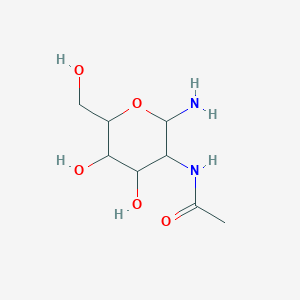
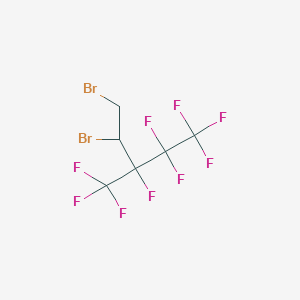
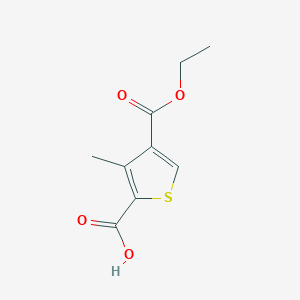

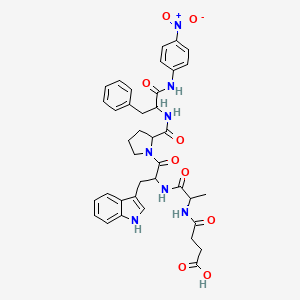
![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)
![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
